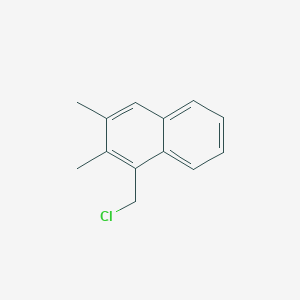
1-(Chloromethyl)-2,3-dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2,3-dimethylnaphthalene is an organic compound with the molecular formula C13H13Cl It is a derivative of naphthalene, characterized by the presence of a chloromethyl group at the first position and two methyl groups at the second and third positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,3-dimethylnaphthalene can be synthesized through several methods. One common approach involves the chloromethylation of 2,3-dimethylnaphthalene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under acidic conditions, and the chloromethyl group is introduced at the desired position on the naphthalene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product. The crude product is then purified through crystallization and recrystallization techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2,3-dimethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substitution reactions yield various functionalized naphthalene derivatives.
- Oxidation reactions produce naphthoquinones and related compounds.
- Reduction reactions result in the formation of methyl-substituted naphthalenes .
Scientific Research Applications
1-(Chloromethyl)-2,3-dimethylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,3-dimethylnaphthalene involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1-(Chloromethyl)naphthalene: Lacks the additional methyl groups, resulting in different reactivity and properties.
2,3-Dimethylnaphthalene: Does not contain the chloromethyl group, leading to different chemical behavior.
1-(Bromomethyl)-2,3-dimethylnaphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.
Uniqueness: 1-(Chloromethyl)-2,3-dimethylnaphthalene is unique due to the presence of both chloromethyl and methyl groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
7476-00-8 |
|---|---|
Molecular Formula |
C13H13Cl |
Molecular Weight |
204.69 g/mol |
IUPAC Name |
1-(chloromethyl)-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C13H13Cl/c1-9-7-11-5-3-4-6-12(11)13(8-14)10(9)2/h3-7H,8H2,1-2H3 |
InChI Key |
LEYXGHFDXLOIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



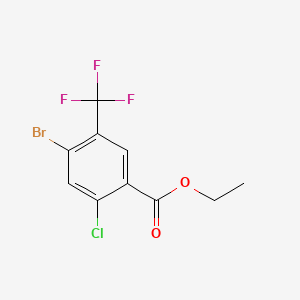
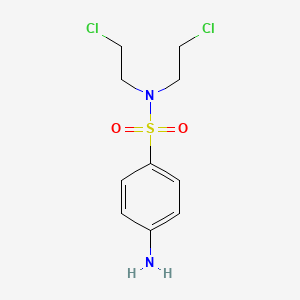
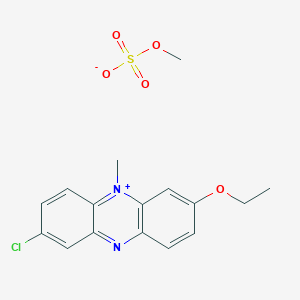
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)

![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine](/img/structure/B14011402.png)
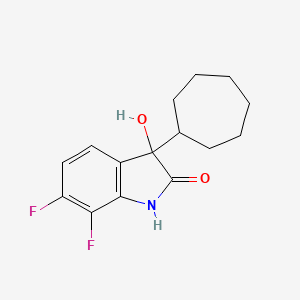

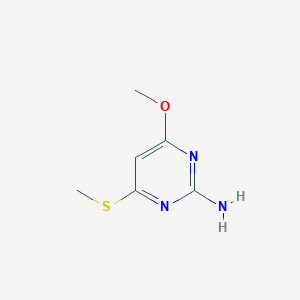
![4-{[({4-[(Pyridin-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B14011414.png)
![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid](/img/structure/B14011420.png)
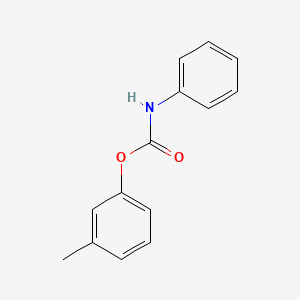
![4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol](/img/structure/B14011426.png)
